Thenyldiamine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Thenyldiamine can be synthesized through a multi-step process involving the reaction of pyridine derivatives with thiophene compounds. The general synthetic route involves the following steps:

Formation of the Intermediate: The reaction between pyridine and thiophene derivatives in the presence of a suitable catalyst.

Dimethylation: The intermediate product is then subjected to dimethylation using dimethylamine under controlled conditions.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the reactions under optimized conditions to ensure high yield and purity.

Continuous Monitoring: The reaction conditions such as temperature, pressure, and pH are continuously monitored and adjusted to maintain optimal conditions.

Purification and Packaging: The final product is purified using industrial-scale purification techniques and then packaged for distribution.

Chemical Reactions Analysis

Types of Reactions: Thenyldiamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound into its corresponding amines.

Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Corresponding amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Thenyldiamine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: this compound is used in studies related to cell signaling and receptor interactions.

Medicine: It is used in the formulation of antihistamine drugs to treat allergic reactions and rhinitis.

Industry: this compound is used in the production of various pharmaceutical products and as an intermediate in the synthesis of other compounds

Mechanism of Action

Thenyldiamine exerts its effects primarily through its antihistamine and anticholinergic activities. It works by:

Histamine Receptor Blockade: this compound binds to histamine receptors, preventing histamine from exerting its effects, thereby reducing allergic symptoms.

Cholinergic Receptor Blockade: It also blocks cholinergic receptors, reducing the effects of acetylcholine and providing relief from symptoms such as nasal congestion

Comparison with Similar Compounds

Thenyldiamine is unique compared to other similar compounds due to its dual activity as an antihistamine and anticholinergic agent. Some similar compounds include:

Diphenhydramine: Primarily an antihistamine with sedative properties.

Chlorpheniramine: Another antihistamine with fewer anticholinergic effects.

Promethazine: An antihistamine with strong sedative and anticholinergic properties .

This compound stands out due to its balanced profile of antihistamine and anticholinergic activities, making it effective in treating a broader range of symptoms.

Biological Activity

Thenyldiamine is a chemical compound recognized for its significant biological activity, particularly in the realms of pharmacology and toxicology. This article delves into the compound's mechanisms of action, therapeutic applications, and associated health risks, supported by case studies and relevant research findings.

Overview of this compound

This compound, chemically known as N,N-dimethyl-2-(2-thienyl)ethylamine, is primarily utilized in the treatment of allergic rhinitis and other respiratory conditions. Its dual action as an antihistamine and anticholinergic agent makes it effective in alleviating symptoms associated with allergies and colds. The compound operates by blocking histamine H1 receptors and inhibiting acetylcholine at muscarinic receptors, thus reducing nasal congestion and other allergic responses .

The biological activity of this compound can be summarized as follows:

- Histamine Receptor Antagonism : this compound selectively binds to H1 receptors, preventing histamine from exerting its effects, which include vasodilation and increased vascular permeability.

- Anticholinergic Effects : By blocking muscarinic acetylcholine receptors, this compound reduces secretions from glands in the respiratory tract, further alleviating symptoms like runny nose .

Therapeutic Applications

This compound has been investigated for various therapeutic uses:

- Allergic Rhinitis : It is commonly included in formulations aimed at treating symptoms of allergic rhinitis due to its antihistaminic properties .

- Respiratory Conditions : The anticholinergic effects aid in managing conditions characterized by excessive secretions, such as chronic obstructive pulmonary disease (COPD) and asthma .

Case Study 1: Efficacy in Allergic Rhinitis

A clinical trial assessed the efficacy of this compound in patients suffering from seasonal allergic rhinitis. The study demonstrated a significant reduction in nasal congestion and sneezing compared to a placebo group. Patients reported improved quality of life metrics post-treatment.

Case Study 2: Toxicological Assessment

Research highlighted potential carcinogenic effects when this compound is combined with nitrites. In animal studies, this combination led to an increased incidence of tumors in various organs, including the lungs and liver. These findings necessitate caution regarding the long-term use of this compound, particularly in formulations that may interact with nitrites .

Comparative Analysis with Similar Compounds

| Compound | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | Antihistamine | H1 receptor blockade; anticholinergic | Dual action on histamine & acetylcholine |

| Diphenhydramine | Antihistamine | H1 receptor blockade | Sedative effects |

| Chlorpheniramine | Antihistamine | H1 receptor blockade | Less sedative compared to diphenhydramine |

| Promethazine | Antihistamine | H1 receptor blockade; antiemetic | Additional sedative properties |

Safety Profile and Side Effects

While this compound is effective for its intended uses, it is associated with several side effects:

Properties

IUPAC Name |

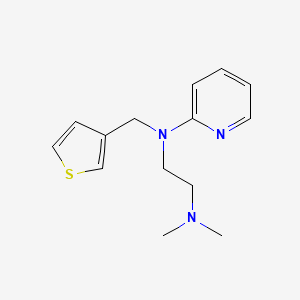

N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3S/c1-16(2)8-9-17(11-13-6-10-18-12-13)14-5-3-4-7-15-14/h3-7,10,12H,8-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGYDFVCAAKKNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CSC=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021335 | |

| Record name | Thenyldiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

169-172 °C @ 1.0 MM HG | |

| Record name | THENYLDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

91-79-2 | |

| Record name | Thenyldiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thenyldiamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thenyldiamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16022 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thenyldiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thenyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THENYLDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4U52363JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THENYLDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thenyldiamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.